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Structural and Cytotoxic Activity Comparison

The table below summarizes the structures and reported cytotoxic activities of albocandins A-E, as isolated

from Streptomyces sp. YINMO00030 [1].

Reported Cytotoxic Activity

Compound Core Structure Key Structural Features .
(ICs0 in uM)
Albocandin  Cyclo(I-Phe-I-Leu)- Structure based on Information not provided in
A based 2,5- comprehensive spectroscopic the abstract and results;
diketopiperazine analyses, HRESIMS, ECD specific activity data for this
calculations, and single-crystal compound was not
X-ray diffraction [1]. highlighted [1].
Albocandin  Cyclo(I-Phe-I-Leu)- Structure based on Information not provided in
B based 2,5- comprehensive spectroscopic the abstract and results;
diketopiperazine analyses, HRESIMS, ECD specific activity data for this
calculations, and single-crystal compound was not
X-ray diffraction [1]. highlighted [1].
Albocandin  Cyclo(I-Phe-I-Leu)- Varying degrees of oxidation at  Active against five human
C based 2,5- different positions on the core cancer cell lines (HL-60,

diketopiperazine

structure [1].

A549, SMMC-7721, MDA-MB-
231, SW480); ICso values
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Reported Cytotoxic Activity

Compound Core Structure Key Structural Features .
(ICs0 in uM)
ranged from 3.50 to 32.66 uM
[1].

Albocandin  Cyclo(I-Phe-I-Leu)- Varying degrees of oxidation at  Active against five human

D based 2,5- different positions on the core cancer cell lines (HL-60,

diketopiperazine structure [1]. A549, SMMC-7721, MDA-MB-

231, SW480); ICso values
ranged from 3.50 to 32.66 uM
[1].

Albocandin  Cyclo(I-Phe-I-Leu)- Structure based on Information not provided in

E based 2,5- comprehensive spectroscopic the abstract and results;

diketopiperazine

analyses, HRESIMS, ECD
calculations, and single-crystal
X-ray diffraction [1].

Experimental Protocols

specific activity data for this
compound was not
highlighted [1].

The following methodologies were used in the discovery and activity testing of the albocandins [1].

e Genome Mining and Identification: The biosynthetic gene cluster for albocandins was identified in

the strain Streptomyces sp. YINM00030 using antiSMASH 7.0 software. The cluster contained three
core genes (alcA, alcB, alcC) with moderate similarity to the known albonoursin-producing cluster

[1].

¢ Fermentation and Isolation: The bacterial strain was fermented using five different media. The

target compounds were successfully extracted and isolated from the fermentation products of the
"20# medium” [1].
e Structure Elucidation: The structures and absolute configurations of the albocandins were
determined through a combination of techniques:

[e]

o

(e]

[¢]

Electronic Circular Dichroism (ECD) calculations
Single-crystal X-ray diffraction analyses [1]

Comprehensive spectroscopic analyses (NMR, including 1H-1H COSY and HMBC)
High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS)

e Cytotoxicity Assay: The antitumor activity of the compounds was evaluated in vitro against five
human cancer cell lines: HL-60 (leukemia), A549 (lung cancer), SMMC-7721 (liver cancer), MDA-
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MB-231 (breast cancer), and SW480 (colon cancer). The half-maximal inhibitory concentration
(ICs0) was used to quantify cytotoxicity [1].

Research Workflow and Biosynthetic Pathway

The discovery of albocandins A-E was guided by a modern genome-mining approach. The diagrams below

illustrate the general research workflow and the proposed biosynthetic pathway based on the identified gene

cluster.

(Start: Genome Mining)

Identify Gene Cluster
(antiSMASH 7.0)

Fermentation in
Multiple Media
Isolate Compounds
from 20# Medium
A4

Elucidate Structures
(NMR, HRESIMS, ECD, X-ray)

Test Biological Activity
(In vitro cytotoxicity assays)

End: Identify Active
Compounds C & D
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Interpretation of Findings

¢ Promising Cytotoxic Leads: Albocandins C and D have emerged as the most promising leads
from this series, showing potent, broad-spectrum cytotoxicity against a panel of human cancer cell
lines. Their activity is significant for early-stage drug discovery [1].

e Structure-Activity Relationship (SAR): The core structure is a cyclo(I-Phe-I-Leu) diketopiperazine.
The finding that only analogs C and D showed significant cytotoxicity among the five isolated
compounds suggests that the specific type and position of oxidation on this core are critical for
their anticancer activity [1].

¢ Unique Biosynthetic Origin: The compounds are produced via a cyclodipeptide synthase (CDPS)
pathway, which distinguishes it from non-ribosomal peptide synthesis. The gene cluster (alcA, alcB,
alcC) is related to but distinct from the one that produces albonoursin, explaining the structural
differences [1].
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I hope this structured compilation of data and protocols is helpful for your comparative guide. As this is a

very recent discovery, the information is currently limited to one research group's findings.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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